Ethyl 9H-perfluorononanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of perfluorinated compounds often involves the use of precursors that can introduce the perfluoroalkyl group into the desired molecular framework. For instance, the paper titled "A facile synthesis of ethyl 2,4-dimethoxy-6-perfluoroalkyl-benzoates via acyclic precursors" describes the synthesis of perfluoroalkylbenzoates using acyclic precursors. This process involves the addition reaction of ethyl 3-methoxy-4-(triphenylphosphoranylidene)but-2-enoate with methyl 2-perfluoroalkynoates, followed by an intramolecular elimination to form the final product. Although this paper does not directly address Ethyl 9H-perfluorononanoate, the methodology could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is characterized by the presence of carbon-fluorine bonds, which are among the strongest in organic chemistry. This bond strength contributes to the stability and unique properties of these molecules. The paper on "Conformational energy and dynamics of 9-ethylfluorene" discusses the conformational aspects of a related molecule, which could provide insights into the conformational preferences of Ethyl 9H-perfluorononanoate, although the latter is not specifically studied.

Chemical Reactions Analysis

Perfluorinated compounds can undergo various chemical reactions, often facilitated by their stability and electronic properties. The paper "The reactions of tetrafluoroethylene oligomers: V. The reactions of perfluoro-3,4-dimethyl-4-ethylhexene-(2) with thionucleophiles and the chemical transformations of reaction products" explores the reactivity of a perfluorinated compound with different nucleophiles. This study could shed light on the types of reactions that Ethyl 9H-perfluorononanoate might undergo, such as substitutions or additions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are heavily influenced by the fluorine atoms. These properties include high thermal stability, chemical resistance, and unique surface properties. The paper "Synthesis and characterization of p-perfluoro{1-[2-(2-fluorosulfonyl-ethoxy)propoxy]}ethylated poly(α-methyl styrene)" describes the synthesis and characterization of a perfluorinated polymer, providing data on thermal stability and molecular weight changes. This information is relevant to understanding the general behavior of perfluorinated compounds, including Ethyl 9H-perfluorononanoate.

科学的研究の応用

Environmental Detection and Sources

Research has identified perfluorononanoic acid (PFNA), a closely related compound to ethyl 9H-perfluorononanoate, as a persistent organic pollutant found in various environments. A study conducted on the occurrence and source characterization of PFCs in surface waters of an urban watershed revealed the presence of perfluoroalkyl carboxylates (C7-C12) and perfluoroalkyl sulfonates (C6 and C8), suggesting widespread environmental contamination from industrial and consumer product sources (Nguyen, Reinhard, & Gin, 2011).

Human and Wildlife Exposure

Perfluorinated compounds, including PFNA, have been detected in human serum and wildlife, indicating bioaccumulation through food webs and potential for reproductive interference. Studies on human exposure to these compounds have been conducted globally, revealing their presence in populations across different countries, suggesting widespread environmental dispersion and human exposure (Fromme, Wöckner, Roscher, & Völkel, 2017).

Toxicological Effects

The toxicological effects of PFNA and related compounds have been studied in various models. One study reported that PFNA exposure can lead to cell apoptosis in rat testis, suggesting reproductive toxicity. This apoptosis was associated with the Fas death receptor-dependent apoptotic pathway (Feng, Shi, Fang, Xu, & Dai, 2009). Another study on zebrafish embryos showed that PFNA exposure affected development, reduced hatching rate, and caused ventricular edema and malformation of the spine, indicating developmental toxicity (Liu, Sheng, Zhang, & Dai, 2015).

Metabolic and Endocrine Disruption

Research has also explored the impact of perfluorinated compounds on metabolism and endocrine functions. Studies suggest associations between PFNA exposure and altered glucose homeostasis, as well as metabolic syndrome indicators in adolescents and adults. This highlights the potential of PFCs to disrupt metabolic and endocrine systems in humans (Lin, Chen, Lin, & Lin, 2008).

特性

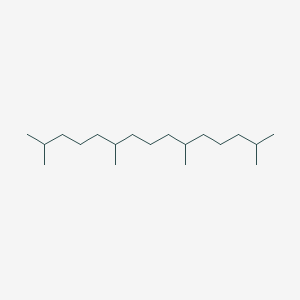

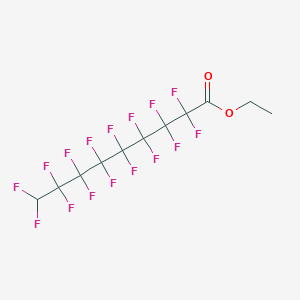

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F16O2/c1-2-29-4(28)6(16,17)8(20,21)10(24,25)11(26,27)9(22,23)7(18,19)5(14,15)3(12)13/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSRZMSDVRJBEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371923 |

Source

|

| Record name | Ethyl 9H-perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 9H-perfluorononanoate | |

CAS RN |

1799-47-9 |

Source

|

| Record name | Ethyl 9H-perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1799-47-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。